2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid
Description
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid is a benzylacetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a methoxy group at the 3-position of the benzene ring. The Boc group enhances stability during synthetic processes, while the methoxy substituent influences electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for peptides and heterocyclic systems .
Properties
CAS No. |
354574-30-4 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-12-9(8-11(16)17)6-5-7-10(12)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
ZUUWNMRRGBGYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
The primary step in preparing the target compound is the introduction of the tert-butoxycarbonyl protecting group to the amino functionality. This is typically achieved by reacting the amino-substituted benzeneacetic acid or its ester derivative with di-tert-butyl dicarbonate under controlled conditions.
Procedure: The amino acid or ester is suspended or dissolved in an appropriate solvent such as dichloromethane or acetone. Di-tert-butyl dicarbonate is added dropwise, often in the presence of a base like sodium bicarbonate or triethylamine to neutralize the generated acid. The reaction is carried out at low temperature (0–5 °C) initially to control the reaction rate and then allowed to warm to room temperature for completion. The Boc-protected intermediate is isolated by extraction and purification, typically by chromatography or recrystallization.
Yield and Purity: Literature reports yields ranging from 90% to 99% for Boc protection steps with high purity (>95% by NMR), indicating efficient protection without significant side reactions.
Esterification of the Carboxylic Acid
To facilitate further synthetic transformations and improve solubility, the carboxylic acid moiety is often converted into a methyl or ethyl ester prior to or after Boc protection.
Common Methods: Esterification can be performed by reaction with methanol in the presence of acetyl chloride or sulfuric acid as catalysts, or by using diazomethane for methyl ester formation.
Alternative Approach: Some protocols reverse the sequence by first esterifying the amino acid and then performing Boc protection, which can avoid the use of toxic reagents like methyl iodide or diazomethane and hazardous solvents.
Methoxy Group Introduction
The 3-methoxy substituent on the benzene ring is generally introduced by starting from a suitably substituted aromatic precursor such as 3-methoxyphenylacetic acid or its derivatives.
- Synthetic Route: Commercial availability of 3-methoxy-substituted starting materials simplifies synthesis. Alternatively, aromatic substitution reactions such as methylation of hydroxy precursors with methyl iodide or dimethyl sulfate can be employed.
Oxidation and Functional Group Interconversions
In some synthetic schemes, oxidation steps or formation of oxazolidine intermediates may be involved to protect or modify the amino acid backbone for stereochemical control or further functionalization.
- Example: Formation of oxazolidine derivatives from Boc-protected serine methyl esters via reaction with 2,2-dimethoxypropane under acid catalysis is documented, providing intermediates useful for further transformations.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Methanol + Acetyl chloride or Diazomethane | 85–95% | Methyl ester formation of carboxylic acid |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, base, 0–25 °C | 90–99% | Protection of amino group |
| 3 | Aromatic Substitution | Starting from 3-methoxyphenylacetic acid | Commercially available | Methoxy group present in starting material |
| 4 | Oxazolidine Formation (optional) | 2,2-Dimethoxypropane, BF3·OEt2, acetone | 88–91% (crude) | Protects amino acid backbone |
Chemical Reactions Analysis
Types of Reactions
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Medicinal Chemistry
- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and pain management. Its structural features allow for modifications that enhance biological activity and selectivity.
2. Drug Development
- Researchers have explored this compound's potential as a lead structure for developing new analgesics and anti-inflammatory agents. Its unique functional groups can be modified to improve pharmacokinetic properties, such as solubility and bioavailability.
Biochemical Research
1. Enzyme Inhibition Studies
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding disease mechanisms and developing enzyme-targeted therapies.
2. Receptor Binding Assays
- Investigations into the binding affinity of this compound to various receptors have shown promise in identifying new therapeutic targets, particularly in the context of neuropharmacology.
Case Studies
Mechanism of Action
The mechanism of action of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its Boc protecting group allows it to participate in selective reactions, making it useful in targeted synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related benzeneacetic acid derivatives, focusing on substituents, physicochemical properties, and synthetic applications.
Substituent Variations and Functional Groups
Target Compound
- Structure: Benzene ring with acetic acid, 2-Boc-amino, and 3-methoxy groups.
- Key Features :
- Boc group provides acid-labile protection for amines.
- Methoxy group enhances solubility via polar interactions.
Analog 1 : Benzeneacetic acid, 4-chloro-α-methyl-3-nitro- (CAS: 879501-04-9)
- Substituents: 4-Cl, α-methyl, 3-NO₂, Boc-amino.
- Key Differences :
- Nitro group introduces strong electron-withdrawing effects and reactivity.
- Chlorine increases lipophilicity and steric bulk.
- Applications: Potential intermediate for nitro-reduction or electrophilic substitution reactions.
Analog 2 : 2-(3-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid
- Structure: Boc-amino group attached to a 2-oxopyrrolidinone ring.
- Lacks aromaticity, altering solubility and π-π interactions.
- Applications : Used in peptide mimetics and enzyme inhibitors.
Analog 3 : N-Boc-amino-(1,4-dioxaspiro[4.5]dec-8-yl)-acetic acid
- Structure: Spirocyclic dioxolane system with Boc-amino and acetic acid.
- Key Differences :
- Spiro structure enhances conformational restriction.
- Ether oxygen improves solubility and metabolic stability.
- Applications : Prodrug design and spirocyclic drug candidates.
Physicochemical Properties
Notes:
- The target compound’s methoxy group reduces logP compared to chlorinated or nitro-substituted analogs.
- Spirocyclic and heterocyclic analogs exhibit improved solubility due to polar functional groups.
Target Compound
- Role : Intermediate for Boc-deprotection to generate free amines under acidic conditions (e.g., trifluoroacetic acid) .
- Compatibility : Stable under basic conditions, suitable for coupling reactions (e.g., amide bond formation).
Analog-Specific Reactivity
Biological Activity
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid, also known by its CAS number 33125-05-2, is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.30 g/mol
- CAS Registry Number : 33125-05-2
- SMILES Notation : COC(=O)c1ccc(cc1OC)NC(=O)OC(C)(C)C
Biological Activity Overview
The compound exhibits a range of biological activities, including antibacterial and anti-inflammatory effects. It has been studied for its potential in treating various conditions linked to bacterial infections and inflammation.
Antimicrobial Activity
Research indicates that this compound possesses significant antibacterial properties. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen known for its resistance to multiple antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and replication .
Anti-inflammatory Effects
In addition to its antibacterial activity, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in the treatment of inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study conducted by Astakala et al. (2024) evaluated the compound's effectiveness against various bacterial strains. The results indicated that it inhibited the growth of MRSA at concentrations as low as 10 µg/mL. The study utilized standard agar diffusion methods to assess antimicrobial activity and reported a significant zone of inhibition compared to control groups .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 10 µg/mL |
| E. coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation into its anti-inflammatory effects, researchers treated human monocytic cells with varying concentrations of the compound. The findings revealed that at concentrations of 50 µg/mL and above, there was a marked decrease in TNF-alpha levels, a key mediator in inflammatory responses .
| Treatment Concentration (µg/mL) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 1200 |
| 10 | 1100 |
| 50 | 800 |
| 100 | 500 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Inhibition of Enzyme Activity : The presence of the carbonyl group is crucial for binding to enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The methoxy groups may enhance lipophilicity, facilitating cellular uptake and subsequent modulation of intracellular signaling pathways related to inflammation.
Q & A
Q. Basic
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
How can computational tools aid in retrosynthesis planning for structural analogs?
Q. Advanced
- SMILES-Based Tools : Input SMILES notation (e.g.,
COC1=CC=CC(=C1NC(=O)OC(C)(C)C)C(=O)O) into platforms like Reaxys or SciFinder to identify precursor molecules. - QSAR Modeling : Use software like Schrödinger to predict bioactivity of analogs (e.g., substituting methoxy with ethoxy groups) .
What structural modifications enhance biochemical activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
